molecular formula C14H29O4P B14441942 Dimethyl (2-oxododecyl)phosphonate CAS No. 75584-12-2

Dimethyl (2-oxododecyl)phosphonate

Cat. No.: B14441942
CAS No.: 75584-12-2
M. Wt: 292.35 g/mol
InChI Key: FMLUPNAGOBTVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (2-oxododecyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-oxododecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-oxododecyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. For instance, the reaction between dimethyl phosphite and 2-bromododecanone under controlled conditions can yield this compound. The reaction typically requires a solvent such as toluene and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-oxododecyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the dimethyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or tosylates can facilitate substitution reactions.

Major Products

    Oxidation: Phosphonic acids or phosphonates.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphonates depending on the reagents used.

Scientific Research Applications

Dimethyl (2-oxododecyl)phosphonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.

    Medicine: Explored for its potential in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of flame retardants and plasticizers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of dimethyl (2-oxododecyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. The compound can also participate in the formation of stable complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2-oxopropyl)phosphonate
  • Dimethyl (2-oxoheptyl)phosphonate
  • Diethyl (2-oxopropyl)phosphonate

Uniqueness

Dimethyl (2-oxododecyl)phosphonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs

Properties

CAS No.

75584-12-2

Molecular Formula

C14H29O4P

Molecular Weight

292.35 g/mol

IUPAC Name

1-dimethoxyphosphoryldodecan-2-one

InChI

InChI=1S/C14H29O4P/c1-4-5-6-7-8-9-10-11-12-14(15)13-19(16,17-2)18-3/h4-13H2,1-3H3

InChI Key

FMLUPNAGOBTVDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)CP(=O)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.